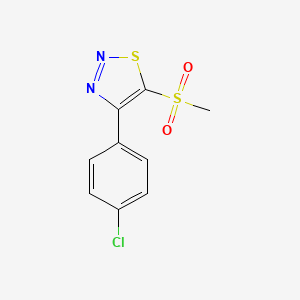
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid is a complex organic compound that features a pyrazole ring substituted with dimethyl and pyrrolidinyl groups
準備方法
The synthesis of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring.
Substitution Reactions:
Acetic Acid Functionalization: The final step includes the addition of the acetic acid moiety to the substituted pyrazole ring.
Industrial production methods often optimize these steps to increase yield and purity, utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency .
化学反応の分析
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .
科学的研究の応用
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of 2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The pyrrolidinyl group enhances its binding affinity to certain receptors or enzymes, while the pyrazole ring contributes to its overall stability and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific proteins, leading to its observed effects .
類似化合物との比較
2-(3,5-Dimethyl-4-(pyrrolidin-2-yl)-1H-pyrazol-1-yl)acetic acid can be compared with similar compounds such as:
4-[2-(pyrrolidin-1-yl)ethoxy]aniline: This compound also features a pyrrolidinyl group but differs in its overall structure and functional groups.
®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine: Another compound with a pyrrolidinyl group, but with different substituents and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetic acid moiety, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-(3,5-dimethyl-4-pyrrolidin-2-ylpyrazol-1-yl)acetic acid |
InChI |
InChI=1S/C11H17N3O2/c1-7-11(9-4-3-5-12-9)8(2)14(13-7)6-10(15)16/h9,12H,3-6H2,1-2H3,(H,15,16) |
InChIキー |
PBNSBWYHRBNQFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC(=O)O)C)C2CCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
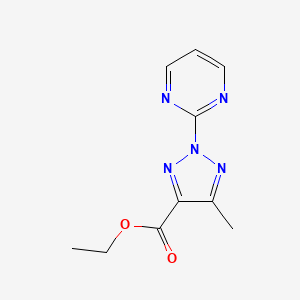
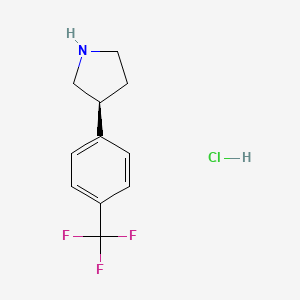
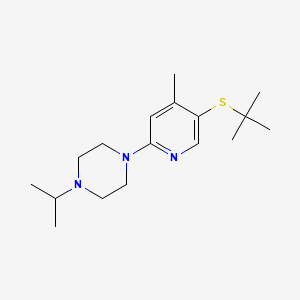

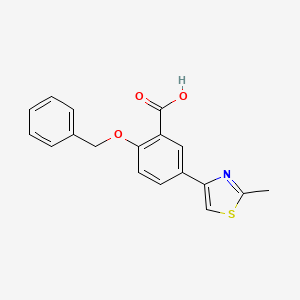
![(R)-1-(1-(Pyridin-3-YL)-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11800452.png)
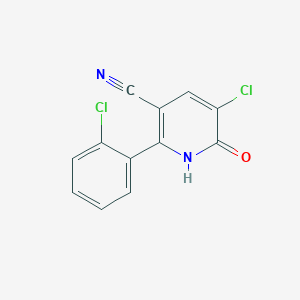

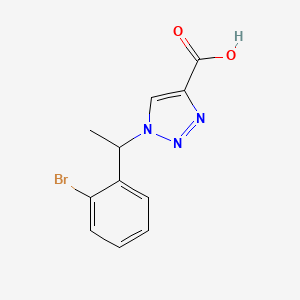
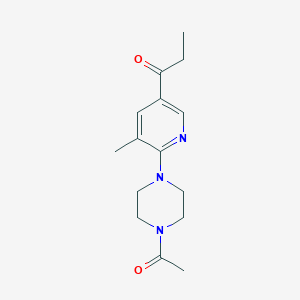
![5-(Methylsulfonyl)-4-(4-nitrophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800482.png)
